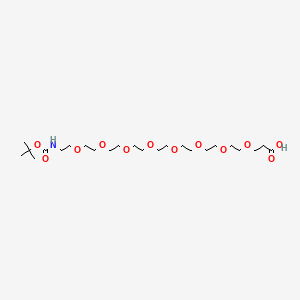
2-Cyanobenzamidine Hydrochloride
Overview
Description
2-Cyanobenzamidine Hydrochloride is a chemical compound with the formula C8H9ClN4 . It is also known as N-cyano-p-tolylsulfonyl-L-argininamide hydrochloride. This compound belongs to the family of amides and is commonly used in the field of life science research.
Molecular Structure Analysis
The IUPAC name for 2-Cyanobenzamidine Hydrochloride is 2-cyanobenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7 (6)8 (10)11;/h1-4H, (H3,10,11);1H . The molecular weight is 181.62 .Physical And Chemical Properties Analysis
2-Cyanobenzamidine Hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antioxidant Activity
2-Cyanobenzamidine Hydrochloride can be used in the synthesis of benzamide compounds, which have been found to exhibit significant antioxidant activity . These compounds have been tested for their total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamide compounds synthesized from 2-Cyanobenzamidine Hydrochloride have shown promising antibacterial activity . They have been tested in vitro against three gram-positive bacteria and three gram-negative bacteria .
Antifungal Activity
Benzamidine derivatives containing 1,2,3-triazole moieties synthesized from 2-Cyanobenzamidine Hydrochloride have shown both in vitro and in vivo fungicidal activities against Colletotrichum lagenarium and Botrytis cinerea .
Medical Applications
Benzamides, a significant class of amide compounds, have been widely used in medical applications such as the treatment of cancer, hypercholesterolemia, juvenile hyperactivity, and more . These compounds can be synthesized using 2-Cyanobenzamidine Hydrochloride .
Industrial Applications
Amide compounds, which can be synthesized from 2-Cyanobenzamidine Hydrochloride, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds synthesized from 2-Cyanobenzamidine Hydrochloride have been used in drug discovery . These compounds are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Safety And Hazards
The safety information for 2-Cyanobenzamidine Hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-cyanobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKIZLAUKEEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzamidine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)


![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

-acetic acid](/img/structure/B1439771.png)






